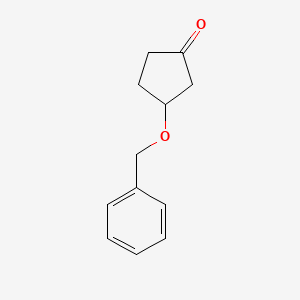

3-(benzyloxy)cyclopentan-1-one

Description

The exact mass of the compound 3-(Benzyloxy)cyclopentanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxycyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSLILFQZMQLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139914-48-0 | |

| Record name | 3-(benzyloxy)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Cyclopentanone Ring Systems in Advanced Organic Chemistry

The cyclopentanone (B42830) framework is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. oregonstate.eduacs.org Its prevalence underscores the importance of synthetic methodologies that can introduce and manipulate this five-membered ring system with a high degree of control. In advanced organic chemistry, cyclopentanone derivatives are not merely passive scaffolds but active participants in a variety of powerful bond-forming reactions.

For instance, the synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects, frequently relies on the strategic use of functionalized cyclopentanones. acs.orgnih.govoup.comlibretexts.org These syntheses often involve the construction of the cyclopentanone ring as a key step, followed by the elaboration of the characteristic side chains. oup.comlibretexts.org The inherent reactivity of the ketone and the stereochemical possibilities of the five-membered ring allow for the precise installation of multiple stereocenters, a critical challenge in the synthesis of these complex molecules. oup.com Furthermore, photochemical reactions of cyclopentanone derivatives have been explored as a method to generate key intermediates for prostaglandin (B15479496) analogues. rsc.org

Beyond prostaglandins, cyclopentanones are central to the synthesis of numerous other natural products. oregonstate.edu Their utility is demonstrated in asymmetric syntheses of chiral cyclopentenones, which serve as versatile precursors for a wide range of bioactive targets. acs.org The development of novel annulation strategies to form substituted cyclopentanones continues to be an active area of research, highlighting the enduring importance of this structural unit in contemporary organic synthesis. nih.govbohrium.com

Strategic Importance of the Benzyloxy Protecting Group in Complex Molecule Synthesis

The strategic importance of the benzyloxy group lies in its robustness under a wide range of reaction conditions, including those that are basic, nucleophilic, and mildly acidic. organic-chemistry.org This stability allows for extensive chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. For instance, the benzyloxy group is compatible with many organometallic reactions and oxidation/reduction sequences that are commonly used in the elaboration of complex intermediates.

The removal of the benzyloxy group, or deprotection, can be achieved through several methods, with catalytic hydrogenation being one of the most common. organic-chemistry.org This method is often clean and high-yielding. However, the choice of deprotection strategy is crucial, especially in the presence of other sensitive functional groups. For substrates containing functionalities that are incompatible with hydrogenation, such as alkenes or alkynes, alternative deprotection methods are available. These include the use of strong acids, though this is limited to acid-tolerant substrates, or oxidative cleavage. organic-chemistry.org The development of chemoselective methods for benzyl (B1604629) ether cleavage that leave other protecting groups or sensitive functionalities intact is an area of ongoing research and is critical for the successful completion of complex total syntheses. organic-chemistry.orglookchem.comresearchgate.net The presence of the benzyloxy group in a synthetic intermediate, such as in the total synthesis of brevisamide, highlights its strategic role in masking a hydroxyl group during key bond-forming steps. acs.orgbohrium.com

Evolution of Research on 3 Benzyloxy Cyclopentan 1 One: a Historical Perspective in Synthetic Chemistry

While early research on 3-substituted cyclopentanones laid the groundwork for their use in synthesis, the specific focus on 3-(benzyloxy)cyclopentan-1-one appears to be a more contemporary development, driven by the need for versatile building blocks in total synthesis. Early work on cyclopentanone (B42830) chemistry often centered on fundamental reactions and the synthesis of relatively simple structures. The synthesis of 3-vinyl substituted cyclopentanones, for example, was explored as a route to natural products like mitsugashiwalactone. acs.org

The deliberate incorporation of the benzyloxy group at the 3-position of the cyclopentanone ring likely emerged from the growing sophistication of synthetic strategies, particularly in the context of natural product synthesis where the protection of a key hydroxyl group is often necessary. The synthesis of prostaglandins (B1171923) and their analogues, a major focus since the mid-20th century, spurred the development of various chiral cyclopentanone synthons. mdpi.com For instance, a 1986 paper describes the synthesis of (3R,4R)-3-(benzyloxy)-4-(formyloxy)-1-nitro-1-cyclopentene from D-glucose as a chiral synthon for prostaglandin (B15479496) synthesis. mdpi.com

More direct synthetic routes to 3-(benzyloxy)cyclopentanone and its derivatives have been reported in more recent literature and patents, indicating its increasing importance as a commercially available and synthetically accessible building block. bldpharm.comsigmaaldrich.comgoogle.com These developments have facilitated its broader application in various research endeavors.

Contemporary Research Significance and Future Trajectories for 3 Benzyloxy Cyclopentan 1 One

Fundamental Retrosynthetic Strategies and Key Bond Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two principal bond disconnections guide the synthetic design: disconnection of the carbon-oxygen ether bond and disconnection of the carbon-carbon bonds within the cyclopentanone ring.

Functional Group Interconversion (FGI): C-O Bond Disconnection

The most straightforward retrosynthetic step is the disconnection of the benzyl (B1604629) ether bond. This C-O bond cleavage is a type of Functional Group Interconversion (FGI). This leads to two precursor synthons: a 3-hydroxycyclopentanone (B2513457) cation and a benzyl anion, or more practically, their synthetic equivalents: 3-hydroxycyclopentan-1-one and an electrophilic benzyl species like benzyl bromide. This approach suggests that the target molecule can be synthesized by the etherification of 3-hydroxycyclopentan-1-one.

C-C Bond Disconnections for Ring Formation

Alternatively, the cyclopentanone ring itself can be disconnected to reveal acyclic precursors. Two common strategies for forming five-membered rings are intramolecular aldol (B89426) and Michael reactions.

Aldol-Type Disconnection: A disconnection between C-2 and C-3 suggests an intramolecular aldol condensation of a 1,5-dicarbonyl compound. The required precursor would be a 6-benzyloxy-hexane-2,6-dione, which would cyclize to form the five-membered ring.

Michael-Type Disconnection: Disconnecting the C-3–C-4 bond points towards a conjugate addition pathway. This retrosynthesis suggests that 2-cyclopenten-1-one (B42074) could serve as a Michael acceptor, reacting with a benzyl alcohol nucleophile to introduce the benzyloxy group at the 3-position.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several established methods have been successfully employed to synthesize this compound. These can be broadly categorized into methods that build the ring from linear molecules and those that modify an existing cyclopentane core.

Stepwise Construction from Acyclic Precursors

The formation of the cyclopentanone ring from an acyclic (non-cyclic) precursor is a powerful strategy that allows for the early introduction of required substituents. As in the biosynthesis of prostaglandins (B1171923), several total syntheses generate the cyclopentane ring by cyclizing acyclic precursors. libretexts.org One of the most common methods for this transformation is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation of a diester to form a β-keto ester.

For the synthesis of this compound, a suitable acyclic precursor is a substituted adipate (B1204190) ester. The benzyloxy group is positioned on the carbon chain that will become the C-3 of the final cyclopentanone ring. The subsequent cyclization, followed by hydrolysis and decarboxylation, yields the target ketone.

Table 1: Illustrative Dieckmann Condensation Route

| Step | Reaction | Reactant(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Dieckmann Condensation | Diethyl 3-(benzyloxy)adipate, Sodium ethoxide | 2-Carbethoxy-4-(benzyloxy)cyclopentan-1-one | Ring formation |

Functionalization of Pre-existing Cyclopentanone Derivatives

Modifying an already-formed cyclopentanone or cyclopentenone ring is often a more direct and efficient approach.

Williamson Ether Synthesis This classic method remains one of the most popular ways to prepare ethers. wikipedia.org The synthesis of this compound via this route starts with 3-hydroxycyclopentan-1-one. The hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. masterorganicchemistry.comchemistnotes.com This nucleophilic alkoxide then reacts with benzyl bromide in an SN2 reaction to form the desired benzyl ether. wikipedia.orgmasterorganicchemistry.comtcichemicals.com This method is highly effective, particularly because benzyl bromide is a primary alkyl halide, which is ideal for SN2 reactions. masterorganicchemistry.com

Conjugate Addition to Cyclopentenone Another powerful method involves the 1,4-conjugate addition (Michael addition) of benzyl alcohol to 2-cyclopenten-1-one. organic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by N-heterocyclic carbenes (NHCs), which facilitate the addition of alcohols to activated alkenes under mild conditions. nih.gov This approach directly installs the benzyloxy group at the C-3 position, forming the target ketone in a single step from readily available starting materials. While conjugate additions to cyclopentenone are well-established, the use of NHC catalysis for this specific transformation offers a modern and efficient alternative. nih.gov

Table 2: Routes via Functionalization of Cyclopentane Derivatives

| Route | Starting Material | Key Reagents | Key Reaction | Reference |

|---|---|---|---|---|

| A | 3-Hydroxycyclopentan-1-one | 1. NaH; 2. Benzyl bromide | Williamson Ether Synthesis | wikipedia.orgmasterorganicchemistry.comtcichemicals.com |

Advancements in Stereoselective Synthesis of this compound

For applications in pharmaceuticals and natural product synthesis, controlling the stereochemistry of the molecule is paramount. The C-3 position of this compound is a stereocenter, meaning enantioselective and diastereoselective methods are crucial for preparing specific stereoisomers.

Enantioselective Approaches through Chiral Auxiliaries and Catalysis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Since the most common synthetic routes to this compound proceed through the 3-hydroxycyclopentan-1-one intermediate, the enantioselective synthesis of this precursor is of high importance.

Several strategies have been developed for the synthesis of enantiomerically enriched (R)- or (S)-3-hydroxycyclopentanone:

Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of racemic 3-hydroxycyclopentanone, allowing for the separation of the unreacted enantiomer. tudelft.nlresearchgate.net

Asymmetric Reduction: The asymmetric reduction of the prochiral starting material, cyclopentane-1,3-dione, using chiral catalysts or biocatalysts (e.g., engineered reductases or fungi) can produce chiral 3-hydroxycyclopentanone with high enantiomeric excess. researchgate.net

Asymmetric Conjugate Addition: Copper-catalyzed asymmetric conjugate addition of alkyl groups to β-substituted cyclopentenones has been developed to create quaternary stereocenters with high enantioselectivity (up to 92% ee). rsc.org A similar strategy using a chiral benzylating agent or a chiral catalyst for the addition of benzyl alcohol could yield enantiomerically enriched this compound.

Once the chiral 3-hydroxycyclopentan-1-one is obtained, it can be converted to the corresponding chiral this compound via the Williamson ether synthesis without affecting the stereocenter.

Diastereoselective Control in Ring Formation and Functionalization

Diastereoselective synthesis is relevant when a molecule has multiple stereocenters. The goal is to control the relative three-dimensional arrangement of these centers. In the context of this compound, this becomes important when other substituents are present on the cyclopentane ring.

Methods for achieving diastereoselective control include:

Substrate-Controlled Reactions: An existing stereocenter on a cyclopentane precursor can direct the approach of reagents. For example, the reduction of a ketone or the epoxidation of a double bond can occur selectively on one face of the ring due to steric hindrance from a substituent, leading to a specific diastereomer.

Catalytic Diastereoselective Reactions: N-Heterocyclic carbene (NHC)-catalyzed annulation reactions have been shown to produce cyclopentanone-fused spirooxindoles with high diastereoselectivity. rsc.orgresearchgate.net Similarly, organocatalytic double Michael additions can create four contiguous stereocenters on a cyclopentanone ring in a single step. acs.org These advanced methods highlight the potential for precise control over the stereochemistry of highly functionalized cyclopentanones.

Cycloaddition Reactions: A dearomative (4+3) cycloaddition reaction has been used to synthesize complex cyclohepta[b]indole scaffolds with complete diastereoselectivity, demonstrating how cycloadditions can effectively set multiple stereocenters. acs.org

In a synthesis targeting a polysubstituted cyclopentane, the introduction of the benzyloxy group can be designed to occur with high diastereoselectivity, influenced by the stereochemistry of the other ring substituents. mdpi.com

Methodological Improvements for Scalable and Sustainable Synthesis

The drive towards more efficient and environmentally responsible chemical manufacturing has spurred significant research into the synthesis of functionalized cyclopentanones like this compound. Improvements for scalable and sustainable production focus on minimizing waste, reducing the use of hazardous materials, and developing highly efficient catalytic processes. A key strategy involves a chemoenzymatic approach, where traditional chemical synthesis is enhanced by the integration of highly selective biocatalytic steps. This is particularly evident in the preparation of the chiral intermediate 3-hydroxycyclopentanone, which is a critical building block for the final product.

Process Optimization and Green Chemistry Principles

Process optimization for the synthesis of this compound is guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. scispace.comcore.ac.uk These principles are applied to both the synthesis of the 3-hydroxycyclopentanone precursor and its subsequent benzylation.

Key green chemistry considerations include:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.org Addition reactions and enzymatic processes are often favored over traditional multi-step syntheses that may involve protecting groups. acs.org

Use of Safer Solvents and Reagents: Efforts are made to replace hazardous solvents and reagents with more benign alternatives. For instance, enzymatic reactions can often be performed in aqueous media or with reduced solvent volumes, a significant improvement over processes requiring large amounts of volatile organic compounds. scispace.com

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, are minimized or avoided where possible. acs.org Biocatalysis is particularly effective in this regard, as the high specificity of enzymes can target a specific functional group in a molecule without affecting other parts, thus eliminating the need for protection and deprotection steps that generate additional waste. scispace.comacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Biocatalysts, such as enzymes, offer high selectivity under mild conditions and can significantly improve the sustainability profile of a synthesis. mdpi.com

A straightforward approach to obtaining the enantiomerically enriched precursor involves the kinetic resolution of racemic 3-hydroxycyclopentanone using enzymes. researchgate.net This biocatalytic method represents a significant process improvement over more cumbersome classical resolution techniques.

| Parameter | Traditional Synthetic Approach | Green Chemistry Approach (e.g., Biocatalytic) |

|---|---|---|

| Catalyst | Stoichiometric reagents, strong acids/bases | Reusable biocatalysts (enzymes) or metal catalysts |

| Solvents | Often requires volatile organic solvents (e.g., dichloromethane, toluene) | Aqueous media or green solvents (e.g., ethanol); minimized solvent use scispace.com |

| Reaction Conditions | Often harsh (high temperatures, extreme pH) | Mild conditions (near room temperature and neutral pH) mdpi.com |

| Waste Generation | Higher, due to byproducts and use of protecting groups | Lower, due to high selectivity and atom economy acs.org |

| Enantioselectivity | May require complex chiral auxiliaries or resolution agents | High enantioselectivity achieved directly with chiral biocatalysts mdpi.comresearchgate.net |

Catalyst Development for Enhanced Efficiency

Catalyst development is at the forefront of creating efficient and scalable synthetic routes to this compound. The focus has largely been on biocatalysts due to their remarkable selectivity and ability to operate under mild, environmentally friendly conditions. mdpi.comacs.org

Biocatalysis in Precursor Synthesis: The asymmetric synthesis of the key intermediate, 3-hydroxycyclopentanone, has been a major area of catalyst development. Lipases are prominent among the enzymes used for this purpose. A notable example is the kinetic resolution of racemic 3-hydroxycyclopentanone using commercial Pseudomonas cepacia lipase, which provides access to the enantiomerically enriched (R)- and (S)-forms. researchgate.net The absolute stereochemistry of the resulting chiral alcohol was confirmed by converting it to (R)-3-(benzyloxy)cyclopentanone. researchgate.net

Other classes of enzymes are also relevant to the synthesis of functionalized cyclopentanones:

Ketoreductases (KREDs) and Alcohol Dehydrogenases: These enzymes are used for the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess. mdpi.comresearchgate.net

Enoate Reductases: Chemoenzymatic approaches have utilized enoate reductases for the stereoselective reduction of activated C=C double bonds in precursors like (S)-4-(hydroxymethyl)cyclopent-2-enone to yield substituted cyclopentanones. nih.gov

Cyclopentanone Monooxygenase: This enzyme is used for the enantioselective Baeyer-Villiger oxidation of substituted cyclopentanone derivatives, demonstrating the potential of biocatalysis to create complex scaffolds from simple cyclic ketones. nih.gov

Catalyst Immobilization for Scalability: For industrial-scale synthesis, catalyst stability and reusability are crucial. A significant advancement is the immobilization of biocatalysts. For example, recombinant Escherichia coli cells that overexpress cyclopentanone monooxygenase have been successfully immobilized in polyvinyl alcohol gel. nih.gov These immobilized cells demonstrated retained catalytic efficiency over multiple reaction cycles, whereas the efficiency of free cells declined rapidly, highlighting a key strategy for making biocatalytic processes economically viable on a larger scale. nih.gov

| Catalyst System | Reaction Type | Substrate/Precursor Example | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Pseudomonas cepacia Lipase | Kinetic Resolution | rac-3-Hydroxycyclopentanone | Provides access to enantiomerically pure (R)- and (S)-precursors. | researchgate.net |

| Rhodotorula rubra (Fungus) | Asymmetric Reduction | Prochiral ketones | Whole-cell biocatalyst with good recyclability (>95% yield over 9 cycles). | researchgate.net |

| CrS Enoate Reductase | Asymmetric Reduction (C=C) | (S)-4-(hydroxymethyl)cyclopent-2-enone | High conversion in a chemoenzymatic system with NADH regeneration. | nih.gov |

| Immobilized Cyclopentanone Monooxygenase | Baeyer-Villiger Oxidation | rac-bicyclo[3.2.0]hept-2-en-6-one | Enhanced stability and reusability for scalable applications. | nih.gov |

Carbonyl Group Transformations in this compound

The carbonyl group is a primary site of reactivity in this compound, readily undergoing nucleophilic addition and facilitating functionalization at the adjacent α-carbon positions through enolate intermediates.

Nucleophilic Addition Reactions and Subsequent Derivatives

Nucleophilic addition to the carbonyl carbon of this compound provides a direct route to a variety of derivatives. A key example is the reduction of the ketone to the corresponding alcohol, 3-(benzyloxy)cyclopentan-1-ol (B1527673). This transformation can be accomplished using various reducing agents, with the resulting alcohol serving as a versatile intermediate for further synthesis. chemscene.comachemblock.comlookchem.comchemsrc.com

Another significant reaction is the aldol condensation, where the enolate of this compound or the ketone itself reacts with an aldehyde or another ketone. For instance, the reaction with 3-(benzyloxy)-4-methoxybenzaldehyde in the presence of a base like potassium hydroxide (B78521) leads to the formation of a bis-chalcone derivative, 2,5-bis-((E)-3-(benzyloxy)-4-methoxybenzylidene)cyclopentan-1-one. biomedpress.orgresearchgate.net This reaction highlights the reactivity of the α-hydrogens and the carbonyl group.

The following table summarizes a representative nucleophilic addition reaction:

| Reactant | Reagent | Product | Reaction Type |

| This compound | 3-(benzyloxy)-4-methoxybenzaldehyde, KOH | 2,5-bis-((E)-3-(benzyloxy)-4-methoxybenzylidene) cyclopentan-1-one | Aldol Condensation |

Alpha-Functionalization via Enolate Chemistry

The acidity of the α-hydrogens in this compound allows for the formation of an enolate ion in the presence of a suitable base. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, enabling the introduction of functional groups at the α-position. masterorganicchemistry.com While specific examples for this compound are not extensively documented in the provided results, the principles of enolate chemistry are broadly applicable. masterorganicchemistry.comlibretexts.org

The formation of an enolate allows for reactions such as alkylation, where an alkyl halide is used to introduce an alkyl group, and halogenation, with the introduction of a halogen atom. The regioselectivity of these reactions can often be controlled by the choice of base and reaction conditions. masterorganicchemistry.com The presence of the benzyloxy group might influence the stereoselectivity of these reactions due to steric hindrance.

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its selective cleavage.

Selective Cleavage and Subsequent Hydroxyl Group Transformations

The benzyl ether in this compound can be cleaved to reveal the corresponding hydroxyl group, yielding 3-hydroxycyclopentan-1-one. This deprotection is a crucial step in many synthetic pathways. Common methods for benzyl ether cleavage include catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst), which is often clean and efficient. harvard.eduorganic-chemistry.org However, this method's functional group compatibility can be a limitation. nih.gov

Alternative methods for debenzylation that offer greater selectivity in the presence of sensitive functional groups include the use of strong acids, although this is limited to acid-stable substrates. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is another option, particularly for p-methoxybenzyl ethers, though methods for simple benzyl ethers have also been developed. organic-chemistry.orgnih.gov A mild method for selective cleavage involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which tolerates a wide range of other functional groups. organic-chemistry.org

Once the hydroxyl group is unmasked, it can undergo a variety of transformations, such as esterification or conversion to other functional groups, further expanding the synthetic utility of the molecule.

The following table outlines common debenzylation methods:

| Reagent | Conditions | Notes |

| H₂/Pd-C | Catalytic hydrogenation | Common, but may reduce other functional groups. harvard.eduorganic-chemistry.org |

| Strong Acids | - | Limited to acid-insensitive substrates. organic-chemistry.org |

| DDQ | Photoirradiation | Oxidative cleavage. organic-chemistry.orgnih.gov |

| BCl₃·SMe₂ | Mild conditions | High selectivity and functional group tolerance. organic-chemistry.org |

Electrophilic and Radical Reactions on the Benzyl Moiety

The aromatic ring of the benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. However, specific examples involving this compound are not detailed in the provided search results. The reactivity of the benzylic protons towards radical halogenation is another potential transformation, though less commonly employed for this type of substrate.

Pericyclic and Rearrangement Reactions of the Cyclopentanone Core

The cyclopentanone ring system can participate in various pericyclic and rearrangement reactions, often driven by the formation of more stable structures or the relief of ring strain. weebly.comrsc.org While specific examples for this compound are not explicitly detailed, the general reactivity patterns of cyclopentanones can be considered.

Electrocyclic reactions, a class of pericyclic reactions, can occur under thermal or photochemical conditions and are governed by the Woodward-Hoffmann rules. rsc.orgacs.org For instance, a substituted cyclopentanone could potentially undergo ring-opening or ring-closing reactions if appropriate unsaturation is introduced into the molecule. rsc.org

Rearrangements such as the Brook rearrangement, which involves the migration of a silicon group from carbon to oxygen, could be envisaged in suitably substituted derivatives of this compound. thieme-connect.de Other rearrangements common to ketones, such as the Favorskii rearrangement, could also be possible under specific conditions, leading to ring contraction.

It is important to note that the presence of the benzyloxy group can influence the course and outcome of these reactions through steric and electronic effects.

Cycloaddition Reactions for Annulated Systems

Cycloaddition reactions are powerful methods for constructing ring systems, and cyclopentanone derivatives serve as valuable synthons in these transformations. nih.gov Specifically, [3+2] and [4+3] cycloaddition reactions utilizing molecules with a cyclopentanone core enable the synthesis of intricate bicyclic and polycyclic structures, often referred to as annulated systems. beilstein-journals.orgacs.org

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. wikipedia.orgmdpi.com Derivatives of this compound can act as the dipolarophile. For instance, the reaction of an activated cyclopentene, derived from the ketone, with a 1,3-dipole like a nitrile oxide or an azomethine ylide can lead to the formation of a fused five-membered heterocyclic ring. mdpi.com The regioselectivity and stereoselectivity of these reactions are governed by the electronic properties and steric hindrance of the substituents on both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. mdpi.comnih.gov

In a different approach, (4+3) cycloaddition reactions can be employed to construct seven-membered rings fused to the cyclopentane core. For example, the reaction of a 2-vinylindole derivative with an oxyallyl cation generated in situ can produce complex cyclohepta[b]indole structures. acs.org While not a direct reaction of this compound itself, its derivatives can be envisioned as precursors to the diene or dienophile components required for such cycloadditions, leading to the formation of bicyclo[n.3.1] systems. ucl.ac.uk

The table below summarizes representative cycloaddition reactions for creating annulated systems from cyclopentane-based precursors.

| Reaction Type | Reactants | Product Type | Mechanistic Notes |

| [3+2] Cycloaddition | Cyclopentene derivative + Nitrile Oxide | Fused Isoxazoline | Concerted, pericyclic mechanism; regioselectivity determined by FMO control. wikipedia.orgmdpi.com |

| [3+2] Cycloaddition | Cyclopentene derivative + Azomethine Ylide | Fused Pyrrolidine | Can be catalyzed by metal complexes; involves formation of a metallo-carbene intermediate. wikipedia.org |

| [4+3] Cycloaddition | Vinyl-substituted cyclopentane + Oxyallyl Cation | Fused Cycloheptanone | Stepwise or concerted mechanism, leading to a seven-membered ring. acs.org |

| Photochemical [2+2] Cycloaddition | 6-Alkenyl-cyclopent-2-enone | Tricyclic products | Intramolecular reaction proceeding via a 1,4-biradical intermediate. researchgate.net |

Intramolecular Rearrangements and Ring Expansions/Contractions

The cyclopentane ring bearing a benzyloxy group alpha to a ketone is susceptible to a variety of skeletal transformations, including intramolecular rearrangements and changes in ring size.

An unusual double benzylic rearrangement has been observed in a highly substituted α-benzyloxyketone within a strained cyclopentane system. researchgate.netresearchgate.net Treatment of a similar substrate with a base like sodium hydroxide in ethanol (B145695) can trigger a tandem 1,4-shift and a subsequent Curtin-type 1,2-shift, resulting in a 2-benzyl-2-hydroxyketone. researchgate.net This transformation is highly regio- and stereospecific. researchgate.netresearchgate.net Other related transformations include the Wittig rearrangement, where benzyl ethers undergo researchgate.netbeilstein-journals.org and researchgate.netoregonstate.edu shifts upon treatment with strong bases like butyl lithium. researchgate.netacs.org

Ring expansion reactions provide a pathway to convert the cyclopentanone framework into a more stable six-membered ring. chemistrysteps.com A classic method for achieving this is the Tiffeneau–Demjanov rearrangement. This reaction typically involves the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol. Diazotization of the amine with nitrous acid generates an unstable diazonium salt, which, upon losing nitrogen gas, forms a carbocation that triggers the migration of a ring carbon, resulting in an expanded cyclohexanone. wikipedia.org The driving force for this rearrangement is the formation of a more stable carbocation and the relief of ring strain. chemistrysteps.comyoutube.com

Conversely, ring contraction of the cyclopentanone ring can be achieved through reactions like the Favorskii rearrangement. wikipedia.orgnih.gov This reaction occurs on α-haloketones upon treatment with a base. The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a carboxylic acid derivative with a smaller, four-membered ring. nih.gov

The table below outlines these key rearrangement and ring-size-altering reactions.

| Reaction Name | Starting Substrate Type | Key Reagents | Product Type | Mechanistic Feature |

| Double Benzylic Rearrangement | α-Benzyloxy cyclopentanone | NaOH, EtOH | 2-Benzyl-2-hydroxy cyclopentanone | Tandem 1,4- and 1,2-benzylic shifts. researchgate.netresearchgate.net |

| researchgate.netbeilstein-journals.org-Wittig Rearrangement | α-Benzyloxy cyclopentanone | BuLi | α-Benzyl-α-hydroxy cyclopentane | Anionic rearrangement of the benzyl group. researchgate.netacs.org |

| Tiffeneau–Demjanov Rearrangement | Cyclopentanone | 1. KCN, H+2. LiAlH43. HNO2 | Cyclohexanone | Carbocation-mediated alkyl migration. chemistrysteps.comwikipedia.org |

| Favorskii Rearrangement | α-Halo cyclopentanone | Base (e.g., NaOMe) | Cyclobutane (B1203170) carboxylic acid ester | Formation of a cyclopropanone intermediate. nih.gov |

Detailed Mechanistic Pathways of Key Reactions

Understanding the detailed mechanistic pathways is crucial for predicting and controlling the outcomes of reactions involving this compound.

The mechanism of the [3+2] cycloaddition is generally considered a concerted, pericyclic process, although it can be highly asynchronous. mdpi.comnih.gov According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov For nitrones reacting with alkenes, the reaction is often classified as a zw-type (zwitterionic) cycloaddition, which proceeds through a one-step mechanism without the formation of a stable intermediate. nih.govresearchgate.net The regioselectivity (e.g., the formation of 5-substituted isoxazolidines) is often determined by steric effects rather than purely electronic interactions. mdpi.com

The proposed mechanism for the double benzylic rearrangement begins with the deprotonation at the carbon alpha to the carbonyl group (C-4), which is also attached to the benzyloxy group (C-3), to form a delocalized enolate anion. researchgate.net This is followed by an initial benzylic 1,4-shift between the enolate oxygen and the benzylic carbon. The subsequent intermediate then undergoes a Curtin-type benzylic 1,2-shift to yield the final rearranged 2-benzyl-2-hydroxyketone product. researchgate.net The high stereoselectivity observed suggests a highly organized transition state. researchgate.net

The mechanism of the Tiffeneau-Demjanov ring expansion is initiated by the formation of a secondary carbocation adjacent to the ring following the loss of N₂ from a diazonium ion. chemistrysteps.com This carbocation is unstable and drives a rearrangement where one of the C-C bonds of the cyclopentane ring migrates to the electron-deficient center. This concerted migration expands the ring to form a more stable tertiary cyclopentyl carbocation, which is then captured by water to yield the final alcohol product after deprotonation. chemistrysteps.comyoutube.com The relief of angle and torsional strain from the five-membered to the six-membered ring provides a significant thermodynamic driving force for this transformation. chemistrysteps.com

In contrast, the Favorskii ring contraction of an α-halocyclopentanone with a base like methoxide (B1231860) involves the initial formation of an enolate. nih.gov This enolate then undergoes intramolecular nucleophilic substitution to displace the adjacent halide, forming a strained bicyclo[2.1.0]pentan-2-one (a cyclopropanone) intermediate. The base then attacks the carbonyl carbon of this highly strained intermediate. The subsequent collapse of the tetrahedral intermediate involves the cleavage of the bond between the original carbonyl carbon and the alpha-carbon, leading to the formation of a carbanion on the cyclopentane ring, which is then protonated to yield the final cyclobutane carboxylate ester product. nih.gov

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of stereochemistry is fundamental in organic chemistry. For a molecule like this compound, this involves determining both the relative and absolute configuration of its stereocenters. libretexts.org

Relative stereochemistry , which describes the spatial relationship between different stereocenters within the same molecule, is often elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the Nuclear Overhauser Effect Spectroscopy (NOESY) technique is a powerful tool. It detects through-space interactions between protons that are in close proximity, allowing chemists to infer the relative orientation of substituents on the cyclopentanone ring. researchgate.net

Absolute configuration refers to the precise 3D arrangement of atoms at a chiral center, distinguishing between enantiomers (e.g., R vs. S). libretexts.org While X-ray crystallography of a single crystal provides definitive proof, suitable crystals are not always obtainable. A prevalent alternative involves a combination of experimental measurement and computational calculation. researchgate.net Experimental Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a unique spectrum for a specific enantiomer. This experimental spectrum is then compared to a theoretical spectrum generated using quantum mechanical methods like Time-Dependent Density Functional Theory (TDDFT). researchgate.net By calculating the predicted ECD spectra for both the R and S configurations, a match with the experimental data allows for the confident assignment of the absolute configuration. researchgate.net

| Stereochemical Aspect | Primary Method | Principle of Operation | Reference |

|---|---|---|---|

| Relative Configuration | NOESY (NMR) | Detects spatial proximity between nuclei, allowing for the determination of the relative orientation of substituents. | researchgate.net |

| Absolute Configuration | ECD Spectroscopy & TDDFT Calculation | Compares the experimentally measured ECD spectrum with theoretically calculated spectra for all possible absolute configurations to find the correct match. | researchgate.net |

Asymmetric Synthesis and Chiral Induction in Derivatization

The synthesis of an enantiomerically pure or enriched form of this compound and its derivatives relies on the principles of asymmetric synthesis. This field aims to selectively create one enantiomer over the other. du.ac.inunivpancasila.ac.id

One of the most powerful strategies is catalyst-controlled synthesis , where a small amount of a chiral catalyst directs the reaction of achiral starting materials to form a chiral product with high enantiomeric excess (ee). du.ac.in For ketones like this compound, derivatization often occurs at the carbonyl group. For instance, in reactions analogous to those studied with similar heterocyclic ketones, chiral metal complexes can serve as highly effective catalysts. Studies on the asymmetric 1,2-oxytrifluoromethylation of styrenes have successfully utilized chiral vanadyl methoxide complexes to achieve high levels of asymmetric induction in the synthesis of 3-benzyloxy-quinazolinones. mdpi.comnih.gov This demonstrates the principle that a well-designed chiral catalyst can create a chiral environment that favors the formation of one product enantiomer.

Another established method is the use of a chiral auxiliary . In this approach, an achiral substrate is covalently bonded to an enantiomerically pure molecule (the auxiliary). The auxiliary then sterically directs subsequent reactions, leading to the formation of a new stereocenter with a preferred configuration. Finally, the auxiliary is cleaved to yield the desired chiral product. du.ac.in

| Strategy | Description | Key Feature | Reference |

|---|---|---|---|

| Chiral Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment, guiding the reaction to favor one enantiomer. | High efficiency; a small amount of catalyst can produce a large amount of chiral product. | du.ac.inmdpi.comnih.gov |

| Chiral Auxiliary | An achiral substrate is temporarily attached to a chiral molecule, which directs the stereochemical outcome of a subsequent reaction. | Often provides high and predictable levels of stereocontrol. The auxiliary must be attached and later removed. | du.ac.in |

Conformational Analysis and Stereoelectronic Effects

The reactivity and stability of this compound are not dictated solely by its static structure but are profoundly influenced by its dynamic conformational behavior and underlying stereoelectronic effects.

The five-membered cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations, most commonly described as the envelope and twist forms. The energetic preference for any single conformation is typically small, and the molecule rapidly interconverts between them. researchgate.net The orientation of the C3-benzyloxy group—whether it occupies a pseudo-axial or pseudo-equatorial position—is a critical factor determined by a balance between steric hindrance and stabilizing stereoelectronic interactions. researchgate.net

Stereoelectronic effects are defined as stabilizing interactions that arise from a specific geometric arrangement of orbitals. baranlab.org In this compound, a key interaction involves the overlap of the sigma (σ) orbitals of C-H or C-C bonds with the antibonding pi (π) orbital of the carbonyl group. This hyperconjugation (σ → π) is maximized when the bonds are properly aligned, which occurs in specific ring conformations. This effect can influence the acidity of the α-protons and the susceptibility of the carbonyl carbon to nucleophilic attack. baranlab.orgimperial.ac.uk Furthermore, the interaction between the lone pairs on the benzyloxy oxygen and the antibonding sigma (σ*) orbital of the adjacent C-C or C-O bonds, a phenomenon related to the anomeric effect, can influence the preferred rotational conformation around the C-O bond. rsc.org

Chiral Pool Strategies and Enantioenrichment Techniques

Beyond synthesizing chiral molecules from achiral precursors, chemists can leverage existing sources of chirality.

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products (like amino acids, sugars, or terpenes) as starting materials. thieme-connect.de A synthetic route could be designed to convert a suitable chiral precursor from this pool into the target molecule, (R)- or (S)-3-(benzyloxy)cyclopentan-1-one, thus transferring the initial chirality to the final product.

When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers), enantioenrichment techniques are required to isolate or generate a single enantiomer. A powerful method for this is Dynamic Kinetic Resolution (DKR) . A standard kinetic resolution has a maximum theoretical yield of 50% because it only separates the two enantiomers. In contrast, DKR can theoretically achieve a 100% yield of a single enantiomer from a racemate. thieme-connect.de This process combines the rapid, selective reaction of one enantiomer (driven by a chiral catalyst) with the simultaneous, continuous racemization of the remaining, slower-reacting enantiomer. This in-situ racemization constantly replenishes the faster-reacting enantiomer, allowing the entire starting material to be converted into a single, enantiomerically enriched product. thieme-connect.de The asymmetric hydrogenation of β-oxo esters is a classic example where DKR has been successfully applied to convert a racemic starting material into a single desired stereoisomer with high yield and enantioselectivity. thieme-connect.de

| Strategy | Starting Material | Core Principle | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Enantiomerically pure natural product | Incorporates existing chirality into the target molecule through chemical transformation. | thieme-connect.de |

| Dynamic Kinetic Resolution (DKR) | Racemic mixture | Combines the selective reaction of one enantiomer with the in-situ racemization of the other, allowing for >50% yield. | thieme-connect.de |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3 Benzyloxy Cyclopentan 1 One and Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(benzyloxy)cyclopentan-1-one in solution. Multi-dimensional NMR experiments are particularly powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the intricate connectivity and spatial relationships within the molecule.

One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the methine proton at the C3 position of the cyclopentanone (B42830) ring, and the remaining methylene protons of the five-membered ring. Similarly, the ¹³C NMR spectrum would display characteristic resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the cyclopentanone ring.

Two-dimensional NMR techniques are crucial for assembling the molecular framework:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would establish the connectivity between the methine proton (H3) and the adjacent methylene protons (H2 and H4) on the cyclopentanone ring, as well as the couplings between the protons at C4 and C5. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It provides a direct link between the ¹H and ¹³C assignments for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu This is vital for connecting different fragments of the molecule. Key expected correlations for this compound would include those from the benzylic methylene protons to the C3 carbon of the cyclopentanone ring and to the ipso-carbon of the phenyl ring, as well as correlations from the cyclopentanone protons to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. For instance, NOESY could reveal spatial proximity between the benzylic protons and specific protons on the cyclopentanone ring, offering insights into the preferred orientation of the benzyloxy substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at position) |

| 1 | C=O | - | ~218.0 | H2, H5 |

| 2 | CH₂ | ~2.3-2.5 | ~38.0 | C1, C3, C4 |

| 3 | CH | ~4.2-4.4 | ~78.0 | C1, C2, C4, C5, Benzylic-C |

| 4 | CH₂ | ~1.9-2.2 | ~30.0 | C2, C3, C5 |

| 5 | CH₂ | ~2.2-2.4 | ~35.0 | C1, C3, C4 |

| Benzylic | CH₂ | ~4.5 | ~71.0 | C3, Phenyl C1' |

| Phenyl | C1' | - | ~138.0 | Benzylic-H, Phenyl H2'/H6' |

| Phenyl | C2'/C6' | ~7.2-7.4 | ~128.5 | Phenyl H3'/H5' |

| Phenyl | C3'/C5' | ~7.2-7.4 | ~128.0 | Phenyl H2'/H6', Phenyl H4' |

| Phenyl | C4' | ~7.2-7.4 | ~127.8 | Phenyl H3'/H5' |

While solution-state NMR provides data on molecules tumbling rapidly, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For a powdered sample of this compound, ssNMR can be used to study effects that are averaged out in solution, such as chemical shift anisotropy (CSA). CSA arises because the magnetic shielding of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. In a solid, where molecular motion is restricted, this anisotropy provides valuable information about the local electronic environment and can be used to probe molecular packing and identify the presence of different polymorphs. Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain higher resolution spectra, analogous to those seen in solution.

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high precision and for studying its fragmentation pathways, which aids in structural confirmation. For this compound (C₁₂H₁₄O₂), the expected monoisotopic mass is 190.0994 Da. uni.lu HRMS can measure this mass with an accuracy in the parts-per-million (ppm) range, allowing for the unambiguous determination of its molecular formula.

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺˙) which can then undergo various fragmentation processes. The analysis of these fragments provides a "fingerprint" that confirms the molecular structure. Key expected fragmentation pathways for this compound include:

Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion at m/z 91 . This is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group in the cyclopentanone ring can occur.

Loss of Neutral Molecules: The cyclopentanone ring can undergo fragmentation through the loss of stable neutral molecules like carbon monoxide (CO, 28 Da) and ethene (C₂H₄, 28 Da), a common pathway for cyclic ketones. researchgate.net

Table 2: Plausible HRMS Fragmentation of this compound

| m/z (Nominal) | Proposed Fragment Ion | Formula | Notes |

| 190 | [C₁₂H₁₄O₂]⁺˙ | C₁₂H₁₄O₂ | Molecular Ion (M⁺˙) |

| 108 | [C₇H₈O]⁺˙ | C₇H₈O | Loss of cyclopentenone radical from M⁺˙ |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion; often the base peak |

| 83 | [C₅H₇O]⁺ | C₅H₇O | Loss of benzyl radical from M⁺˙ |

| 65 | [C₅H₅]⁺ | C₅H₅ | Loss of acetylene (B1199291) from tropylium ion |

Vibrational Spectroscopy (IR and Raman) for Functional Group Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide characteristic signatures for the functional groups present. kurouskilab.com

For this compound, the key vibrational modes include:

C=O Stretch: A strong, sharp absorption in the IR spectrum is expected for the carbonyl group of the five-membered ring. The ring strain in cyclopentanone shifts this frequency to a higher wavenumber (typically 1740-1750 cm⁻¹) compared to acyclic or six-membered ring ketones (1715 cm⁻¹). libretexts.org This band would also be present, though likely weaker, in the Raman spectrum.

C-O-C Stretch: The ether linkage will exhibit characteristic C-O stretching vibrations, typically seen as strong bands in the IR spectrum in the 1250-1050 cm⁻¹ region.

Aromatic Vibrations: The benzyl group will give rise to several characteristic bands. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are observed above 3000 cm⁻¹.

Aliphatic Vibrations: The C-H stretching and bending modes of the methylene (CH₂) and methine (CH) groups on the cyclopentanone ring and the benzylic position will appear in their respective characteristic regions (e.g., C-H stretch at 2950-2850 cm⁻¹).

Table 3: Key Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | IR, Raman | Medium-Weak |

| 3000-2850 | Aliphatic C-H Stretch | IR, Raman | Medium-Strong |

| ~1745 | C=O Stretch (Ketone) | IR | Strong |

| ~1745 | C=O Stretch (Ketone) | Raman | Weak-Medium |

| 1605, 1585, 1500, 1455 | Aromatic C=C Stretch | IR, Raman | Medium |

| ~1410 | CH₂ Scissoring (adj. to C=O) | IR | Medium |

| 1250-1050 | C-O-C Asymmetric & Symmetric Stretch | IR | Strong |

| 740, 700 | Aromatic C-H Out-of-Plane Bend | IR | Strong |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This non-destructive method provides detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's constitution and conformation in the solid state. uwaterloo.ca The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edurigaku.com

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. The conformation of the cyclopentanone ring, which is known to adopt a twisted or envelope conformation to relieve ring strain, would be definitively established. researchgate.net Furthermore, the precise orientation of the bulky benzyloxy substituent relative to the cyclopentanone ring would be determined.

The data from an SCXRD experiment also reveals how molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a key role in its supramolecular assembly:

C-H···O Hydrogen Bonding: In the absence of strong hydrogen bond donors like O-H or N-H, weaker C-H···O hydrogen bonds are expected to be significant. The carbonyl oxygen is a competent hydrogen bond acceptor, and it would likely interact with various C-H donors, including the aromatic C-H groups of the benzyl ring and the aliphatic C-H groups of the cyclopentanone ring from neighboring molecules. nih.gov These interactions can link molecules into chains, ribbons, or more complex networks.

The interplay of these weak interactions dictates the formation of specific supramolecular assemblies, influencing the material's physical properties such as melting point and solubility. rri.res.in

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Geometric Feature |

| Hydrogen Bond | C-H (aliphatic) | O=C (ketone) | Formation of chains or dimers |

| Hydrogen Bond | C-H (aromatic) | O=C (ketone) | Linking aromatic and polar regions |

| C-H···π Interaction | C-H (aliphatic/aromatic) | π-system (phenyl ring) | Stabilizing molecular packing |

| π-π Stacking | π-system (phenyl ring) | π-system (phenyl ring) | Formation of columnar stacks |

Hirshfeld Surface Analysis and Intermolecular Interaction Energies

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules interact with their neighbors. For this compound, this analysis would provide critical information about the forces governing its solid-state structure.

The analysis begins with the generation of a Hirshfeld surface, which is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. Various properties can then be mapped onto this surface. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

In a hypothetical crystal structure of this compound, the Hirshfeld surface analysis would likely reveal the dominant role of hydrogen bonds and van der Waals forces in the crystal packing. The benzyloxy group, with its aromatic ring and ether oxygen, alongside the carbonyl group of the cyclopentanone ring, would be key sites for intermolecular interactions.

Key expected intermolecular contacts for this compound:

O···H Contacts: The carbonyl oxygen and the ether oxygen of the benzyloxy group would act as hydrogen bond acceptors. Interactions with hydrogen atoms from neighboring molecules, particularly the C-H bonds of the cyclopentanone and benzene (B151609) rings, would be prevalent. These would appear as distinct red regions on the dnorm map, indicating close contacts.

H···H Contacts: Given the abundance of hydrogen atoms in the molecule, H···H contacts would constitute a significant portion of the total Hirshfeld surface area, representing a major contribution from van der Waals forces.

C···H/H···C Contacts: Interactions between the carbon atoms of the aromatic ring and hydrogen atoms of adjacent molecules (C-H···π interactions) are also expected. These are crucial for the stabilization of the crystal packing involving aromatic systems.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and features of this plot allow for the deconvolution of the different contact types.

Based on studies of similar organic molecules, a hypothetical breakdown of the intermolecular contacts for this compound is presented in the table below.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | ~45-55% |

| O···H/H···O | ~25-35% |

| C···H/H···C | ~10-20% |

| C···C | ~1-5% |

| Other | <1% |

Chiroptical Spectroscopy for Absolute Configuration Assignment

When this compound is chiral, determining its absolute configuration is essential. Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for this purpose. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure.

For a chiral derivative of this compound, the ECD spectrum would be dominated by electronic transitions associated with its chromophores: the carbonyl group (C=O) and the benzene ring of the benzyloxy substituent. The n→π* transition of the carbonyl group, typically occurring around 280-300 nm, is particularly sensitive to the stereochemistry of adjacent chiral centers. The sign of the Cotton effect for this transition can often be predicted using empirical rules, such as the octant rule for ketones.

To definitively assign the absolute configuration, the experimental ECD spectrum would be compared with a theoretically calculated spectrum. This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the ECD spectrum for a given enantiomer (e.g., the R or S configuration). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a characteristic S-shaped curve, known as a Cotton effect, in the region of an absorption band. The sign of the Cotton effect in ORD is directly related to that observed in ECD.

The table below summarizes the hypothetical chiroptical data for a chiral derivative of this compound.

| Technique | Wavelength (nm) | Sign of Cotton Effect (Hypothetical) | Associated Transition |

| ECD | ~290 | Positive or Negative | n→π* (Carbonyl) |

| ECD | ~260 | Positive or Negative | π→π* (Benzene) |

| ORD | ~290 | Positive or Negative | n→π* (Carbonyl) |

By combining experimental ECD and ORD data with theoretical calculations, a reliable assignment of the absolute configuration of chiral this compound derivatives can be achieved. This information is paramount for understanding their stereospecific interactions in various chemical and biological contexts.

Theoretical and Computational Studies on 3 Benzyloxy Cyclopentan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While general principles can be applied, specific quantitative data for 3-(benzyloxy)cyclopentan-1-one is absent from the literature.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic energy of molecules. For substituted cyclopentanones, DFT has been used to study properties like keto-enol tautomerism. However, no specific studies were found that report the optimized bond lengths, bond angles, dihedral angles, or the ground state energy for this compound. Such data would be crucial for understanding its stability and preferred three-dimensional structure.

Ab Initio Methods for Conformational Analysis and Reaction Barriers

Ab initio methods, which are based on first principles of quantum mechanics, are often used for high-accuracy calculations of conformational isomers and the energy barriers between them. The cyclopentanone (B42830) ring is known to exist in envelope and twist conformations. The presence of the bulky benzyloxy substituent at the C3 position would be expected to significantly influence the relative energies of these conformers and the barriers to their interconversion. A detailed conformational analysis using methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be necessary to quantify these effects, but such an analysis for this compound has not been published.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time, offering insights into its dynamic behavior and flexibility. An MD simulation of this compound would reveal how the benzyloxy side chain moves relative to the cyclopentanone ring and how the ring itself puckers in a solution or condensed phase. This information is valuable for understanding its interactions with other molecules, yet no such simulation studies have been reported.

Prediction of Spectroscopic Data and Validation against Experimental Results

Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD). For instance, DFT calculations can predict vibrational frequencies that correspond to peaks in an IR spectrum or the chemical shifts in an NMR spectrum. While theoretical studies have successfully reproduced experimental spectra for similar compounds like 3-methyl-cyclopentanone, a specific computational prediction and validation of the spectroscopic data for this compound is not available in the literature.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how a molecule reacts is a primary goal of chemistry. Transition state calculations are a key computational tool for mapping out reaction pathways, identifying intermediate structures, and calculating activation energies. Potential reactions involving this compound, such as its reduction, enolate formation, or cycloaddition, could be modeled to elucidate their mechanisms. This involves locating the transition state structures on the potential energy surface. Despite the utility of these calculations, no studies detailing the reaction mechanisms of this compound via transition state theory have been published.

3 Benzyloxy Cyclopentan 1 One As a Versatile Synthetic Intermediate

Application in the Construction of Complex Carbocyclic Skeletons

The cyclopentanone (B42830) ring of 3-(benzyloxy)cyclopentan-1-one serves as a robust platform for the construction of more complex carbocyclic skeletons, including fused, bridged, and spirocyclic systems. The carbonyl group provides a handle for a multitude of classic and contemporary carbon-carbon bond-forming reactions, while the benzyloxy group can direct incoming reagents or be carried through synthetic sequences to be deprotected at a later stage.

Methodologies such as tandem reactions and cycloadditions are particularly powerful for rapidly building molecular complexity from this intermediate. For instance, the ketone functionality can be converted to an enolate and participate in Michael additions, aldol (B89426) condensations, or annulation reactions to form larger ring systems. Photochemical cycloadditions represent another avenue for constructing intricate polycyclic frameworks. While direct examples commencing with this compound are not extensively documented in readily available literature, the reactivity of the cyclopentanone core is well-established. For example, related 1-indanones have been shown to undergo a three-photon cascade reaction involving an ortho photocycloaddition, a disrotatory [4π] photocyclization, and a di-π-methane rearrangement to yield complex tetracyclic skeletons nih.govresearchgate.net. The principles of these transformations are applicable to this compound, suggesting its potential in similar photochemical strategies.

Furthermore, the cyclopentanone moiety is a key component in the synthesis of spirocycles, which are prevalent in natural products and pharmaceuticals. Three-component reactions involving isatin, an arylamine, and a cyclopentane-1,3-dione have been shown to produce novel spiro[dihydropyridine-oxindole] derivatives beilstein-journals.org. The structural similarity of this compound to these building blocks indicates its potential as a synthon in the diastereoselective synthesis of unique spirocyclic compounds.

| Reaction Type | Reactant(s) | Product Skeleton | Potential Application |

| Tandem Michael-Aldol Annulation | Enolate of this compound, α,β-unsaturated ketone | Fused bicyclic system | Synthesis of sesquiterpene cores |

| [3+2] Cycloaddition | Azomethine ylide, 3-(benzyloxy)cyclopent-1-en-1-one (derived) | Pyrrolidine-fused cyclopentane (B165970) | Construction of alkaloid-like scaffolds |

| Photochemical [2+2] Cycloaddition | Alkene, this compound | Fused cyclobutane (B1203170) ring | Access to strained polycyclic systems |

Synthesis of Natural Product Frameworks and Bio-Inspired Analogues

The structural motif of a substituted cyclopentane is at the heart of numerous natural products with significant biological activity. This compound and its derivatives are valuable precursors for the total synthesis of these complex molecules.

A notable example is the synthesis of cyclopentanoid natural products like pentenomycin. While the direct starting material in a documented synthesis is (4R)-4-benzyloxy-2-benzyloxymethylcyclopent-2-en-1-one, this highlights the utility of a benzyloxy-substituted cyclopentenone core rsc.org. This precursor undergoes a diastereoselective cis-hydroxylation, with the existing benzyloxy group directing the stereochemical outcome, followed by a hydrogenolysis-dehydration sequence to yield the target natural product rsc.org. This demonstrates how the benzyloxy group can play a crucial role in controlling stereochemistry during the synthesis of complex natural products.

Prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects, are perhaps the most prominent family of natural products featuring a cyclopentane core. The synthesis of prostaglandins and their analogues often relies on key cyclopentanone intermediates nih.govnih.gov. This compound represents a logical and strategic starting point for the synthesis of various prostaglandin (B15479496) precursors. The benzyloxy group serves as a protected form of the C-11 hydroxyl group found in many prostaglandins of the F and D series. The ketone at C-9 can be stereoselectively reduced, and the side chains can be introduced through established olefination and conjugate addition methodologies.

| Target Natural Product Family | Key Intermediate from this compound | Key Transformations |

| Pentenomycins | Chiral 4-benzyloxy-2-hydroxymethylcyclopent-2-en-1-one | Diastereoselective dihydroxylation, olefination |

| Prostaglandins (e.g., PGF2α) | (±)-3-(Benzyloxy)cyclopentan-1-one | Stereoselective reduction of ketone, Wittig reaction, conjugate addition |

| Brevianamides | Spiro[cyclopentane-1,2'-oxindole] scaffold | Intramolecular cyclization strategies |

Contribution to the Development of Chiral Building Blocks

The synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules necessitates the availability of chiral building blocks. This compound, in its racemic form, can be resolved into its constituent enantiomers, or it can be synthesized asymmetrically to provide access to valuable chiral synthons.

The presence of the benzyloxy group at the C-3 position significantly influences the stereochemical outcome of reactions at the adjacent carbonyl group and the α-carbons. For example, the reduction of the ketone can be achieved with high diastereoselectivity by using appropriate reducing agents, where the bulky benzyloxy group can direct the hydride attack to the opposite face of the ring. Similarly, enolate formation and subsequent alkylation can be controlled to favor one diastereomer over the other.

Furthermore, the benzyloxy group itself can be derived from a chiral source, or enzymatic resolutions can be employed to separate enantiomers of related structures, such as 3-(benzyloxy)cyclopentan-1-ol (B1527673) achemblock.com. The separated enantiomers of these cyclopentane derivatives are valuable precursors for the synthesis of a wide range of chiral molecules. The diastereoselective reactions of alkenes bearing an allylic oxygen substituent, such as a benzyloxy group, have been studied in the context of nitrile oxide cycloadditions, where the oxygen substituent can exert a directing effect on the incoming reagent nih.gov. This principle can be applied to derivatives of this compound to generate highly functionalized, enantiomerically enriched cyclopentane rings.

| Method | Description | Outcome |

| Chiral Resolution | Separation of racemic this compound or its derivatives (e.g., the corresponding alcohol) via formation of diastereomeric adducts with a chiral resolving agent or by chiral chromatography. | Enantiomerically pure (+)- and (-)-3-(benzyloxy)cyclopentan-1-one. |

| Asymmetric Synthesis | Enantioselective synthesis of the cyclopentanone ring, for example, through an asymmetric Diels-Alder reaction followed by ring cleavage and functional group manipulation. | Direct access to a specific enantiomer of this compound. |

| Diastereoselective Reduction | Reduction of the ketone in this compound using a chiral reducing agent or under substrate control to favor the formation of one diastereomeric alcohol. | Chiral cis- or trans-3-(benzyloxy)cyclopentan-1-ol. |

Strategies for Diversification and Library Synthesis

In the fields of drug discovery and chemical biology, there is a significant demand for collections of structurally diverse small molecules, often referred to as compound libraries. Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of such libraries cam.ac.uknih.govscispace.com. The this compound scaffold is an excellent starting point for DOS due to its inherent functionality, which allows for diversification at multiple points.

The ketone at C-1 can be transformed into a variety of functional groups, including amines, hydrazones, and oximes, or it can serve as a point for the introduction of diverse substituents via Grignard or Wittig-type reactions. The benzyloxy group at C-3 can be deprotected to reveal a hydroxyl group, which can then be acylated, etherified, or oxidized to introduce further diversity. Additionally, the carbon backbone of the cyclopentane ring can be functionalized at the α-positions to the ketone.

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries nih.gov. This compound can be tethered to a solid support, allowing for the sequential addition of building blocks and reagents in a high-throughput fashion. After the desired transformations have been carried out, the final products can be cleaved from the resin for biological screening. This approach enables the creation of large and diverse libraries of cyclopentane-based molecules for the discovery of new bioactive compounds. While specific examples of large-scale library synthesis using this exact scaffold are not prominently featured in the literature, the principles of DOS and solid-phase synthesis are directly applicable to this versatile intermediate nih.govmskcc.org.

| Diversification Point | Reaction Type | Introduced Functionality/Substituent |

| C-1 (Ketone) | Reductive amination | Substituted amines |

| Wittig reaction | Substituted alkenes | |

| Grignard addition | Tertiary alcohols with diverse R-groups | |

| C-3 (Benzyloxy) | Deprotection (Hydrogenolysis) | Hydroxyl group |

| Acylation/Etherification (post-deprotection) | Esters, ethers | |

| C-2/C-5 (α-positions) | Alkylation of enolate | Various alkyl and aryl groups |